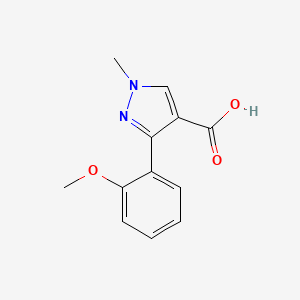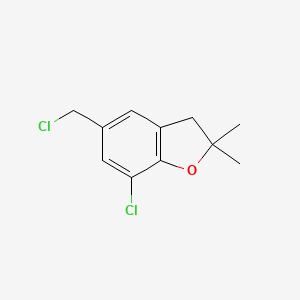
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Overview
Description
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-C5-C2-D2-D3-B1) is a synthetic compound derived from the benzofuran family. It is a colorless, odorless crystalline solid. 7-C5-C2-D2-D3-B1 has been widely studied by scientists due to its many potential applications in the fields of biochemistry, medicine, and research.
Scientific Research Applications
Oxidative Coupling in Heterocyclic Phenols
Research by Dean and Orabi (1983) focused on the oxidative coupling of heterocyclic phenols, including compounds related to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. They studied how the size of the heterocyclic ring affects the regioselectivity of the oxidation process, which is crucial in chemical synthesis and pharmaceutical applications (Dean & Orabi, 1983).
Synthesis of Benzofuro Derivatives
The synthesis of benzofuro derivatives, including those structurally similar to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, was explored by Nanbu et al. (1975). These compounds have potential applications in material science and organic chemistry (Nanbu, Momonoi, Oguro & Kawase, 1975).
Development of Aminoalkanol Derivatives
Kossakowski, Hejchman, and Wolska (2002) synthesized new N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, closely related to the chemical . Their work has implications in the development of new pharmaceutical compounds with potential β-adrenolytic and anxiolytic activity (Kossakowski, Hejchman & Wolska, 2002).
Exploration of 5HT3 Receptor Antagonists
Robertson et al. (1992) discovered that dihydrobenzofuranyl esters and amides, related to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, are potent 5HT3 receptor antagonists. This discovery is significant for developing treatments for nausea, emesis, and potentially several central nervous system disorders (Robertson, Lacefield, Bloomquist, Pfeifer, Simon & Cohen, 1992).
Application in Insecticidal Activity
Nakada et al. (1978) synthesized chrysanthemates with a 2,3-dihydrobenzo[b]furan-3-yl structure, demonstrating significant insecticidal activity. This research opens avenues for developing more effective and environmentally friendly pesticides (Nakada, Muramatsu, Asai, Tsuji & Yura, 1978).
Safety And Hazards
properties
IUPAC Name |
7-chloro-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVAWMGMUAWRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185245 | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
CAS RN |
58023-29-3 | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58023-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



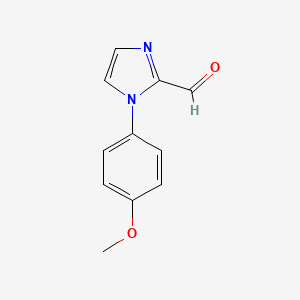
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
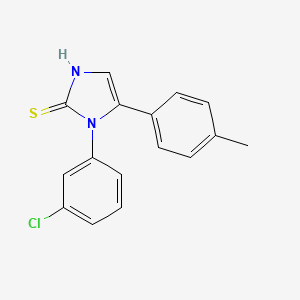
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
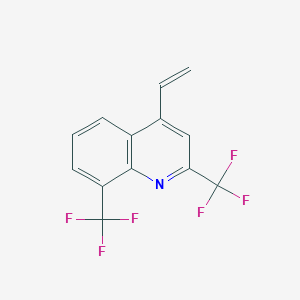
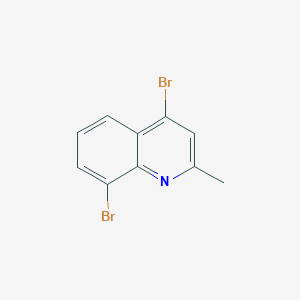
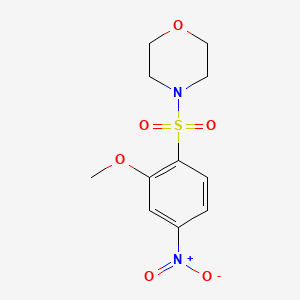
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
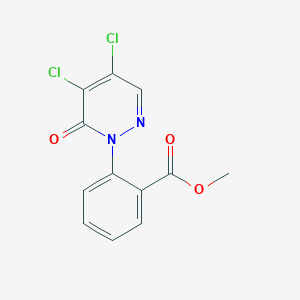
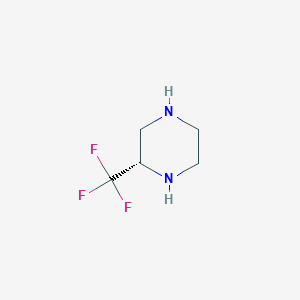
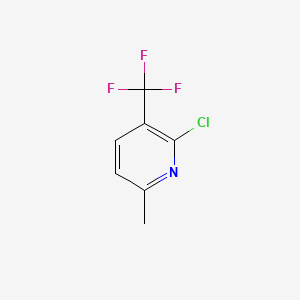
![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
